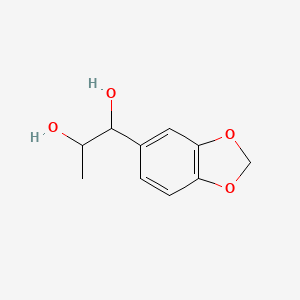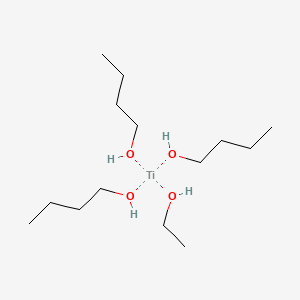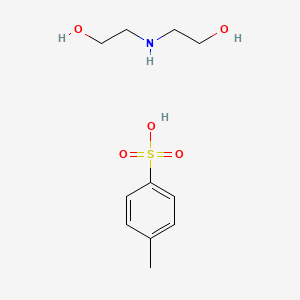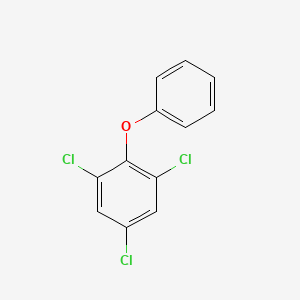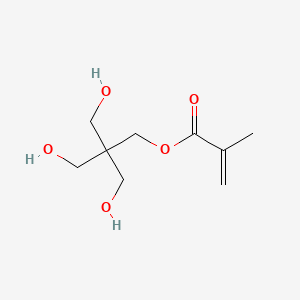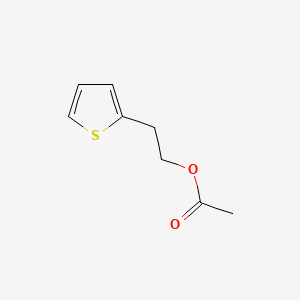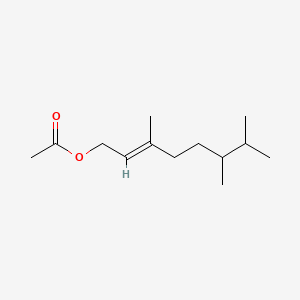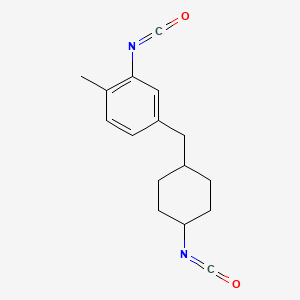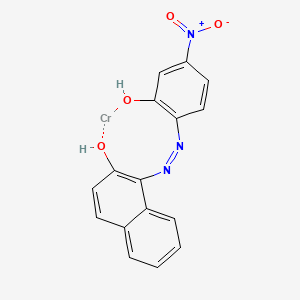
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene is a chemical compound with the molecular formula C5H5ClF4O It is characterized by the presence of a chloro and tetrafluoroethoxy group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with an appropriate propene derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve high-pressure reactors and the use of catalysts to optimize yield and purity. The process generally includes steps such as vacuum distillation and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Addition: Hydrogenation can be carried out using catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different ethers, while oxidation can produce various alcohols or ketones .
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene exerts its effects involves interactions with specific molecular targets. For instance, in lithium-sulfur batteries, it acts as a co-solvent, reducing the viscosity of the electrolyte and enabling the use of lower concentrations of lithium salt without compromising ionic conductivity . This enhances the electrochemical performance and stability of the batteries.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,1,1,2-tetrafluoropropane
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
Uniqueness
3-(2-Chloro-1,1,2,2-tetrafluoroethoxy)propene is unique due to its specific combination of chloro and tetrafluoroethoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
83877-84-3 |
|---|---|
Molekularformel |
C5H5ClF4O |
Molekulargewicht |
192.54 g/mol |
IUPAC-Name |
3-(2-chloro-1,1,2,2-tetrafluoroethoxy)prop-1-ene |
InChI |
InChI=1S/C5H5ClF4O/c1-2-3-11-5(9,10)4(6,7)8/h2H,1,3H2 |
InChI-Schlüssel |
HDZABOXKGLGGSH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(C(F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


